2-Acetyl-3,5-dimethylbenzo(b)thiophene
Overview
Description
2-Acetyl-3,5-dimethylbenzo(b)thiophene is an organic compound with the molecular formula C({12})H({12})OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is notable for its unique structure, which includes an acetyl group and two methyl groups attached to a benzothiophene core. It is used in various scientific and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3,5-dimethylbenzo(b)thiophene typically involves the Friedel-Crafts acylation of 3,5-dimethylbenzo(b)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Acetyl-3,5-dimethylbenzo(b)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of heterocyclic chemistry.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-Acetyl-3,5-dimethylbenzo(b)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
2-Acetylbenzo(b)thiophene: Lacks the additional methyl groups, which can affect its reactivity and properties.
3,5-Dimethylbenzo(b)thiophene: Lacks the acetyl group, resulting in different chemical behavior.
2-Acetyl-3-methylbenzo(b)thiophene: Has only one methyl group, leading to variations in steric and electronic effects.
Uniqueness: 2-Acetyl-3,5-dimethylbenzo(b)thiophene is unique due to the combined presence of the acetyl group and two methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-7-4-5-11-10(6-7)8(2)12(14-11)9(3)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSEASQDNHGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345521 | |
Record name | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-05-1 | |
Record name | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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